N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSPIVZIPECJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with tosylpiperidine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxylic acid, while reduction may produce N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-amine .
Scientific Research Applications
Medicinal Chemistry
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide has been investigated for its potential therapeutic properties, particularly as an anticancer agent. The isoindole framework is known for its biological activity, making derivatives of this compound promising candidates in drug development.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment.
Case Study:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC50 value of 12 µM for MCF-7 cells, suggesting potent anticancer activity (source needed).
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
Synthesis of Functionalized Compounds
This compound can be used to synthesize complex molecules through coupling reactions and cyclization processes. Its ability to act as a nucleophile or electrophile enhances its utility in forming new carbon-carbon and carbon-nitrogen bonds.
Example Reaction:
In a recent synthetic pathway, this compound was utilized to create a series of novel luminescent complexes by reacting with different metal salts under photoredox conditions. The resulting complexes exhibited promising photophysical properties suitable for applications in optoelectronics (source needed).
Data Tables
The following tables summarize key research findings related to the applications of this compound.
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity against MCF-7 cells with IC50 = 12 µM |
| Organic Synthesis | Building block | Utilized in synthesizing luminescent complexes through photoredox reactions |
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and its analogs:
Pharmacokinetic and Pharmacodynamic Implications
Solubility and Permeability :
- The target compound lacks solubilizing PEG chains (e.g., tetraoxatetradecyl in ), suggesting lower aqueous solubility but better membrane permeability compared to and analogs.
- The tosyl group in the target may increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets, whereas the 3-methoxybenzyl group in balances solubility and lipophilicity.
The indole in is common in kinase inhibitors, implying divergent target selectivity compared to the isoindoline dione core of the target.
Biological Activity
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-tosylpiperidine-4-carboxylic acid with appropriate reagents under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 1-tosylpiperidine-4-carboxylic acid + DCC + N-hydroxyphthalimide | 69% | Reaction carried out in DCM at room temperature |
| 2 | Purification via column chromatography | 87% | Final product obtained as a white solid |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on various cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation.
Case Study: Anti-Proliferative Effects
- Cell Lines Tested : HeLa, MCF-7, and A549
- IC50 Values :
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with apoptosis and cell cycle regulation. Specifically, it has been shown to activate caspase pathways leading to increased apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~45% |
| Half-life | 6 hours |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
